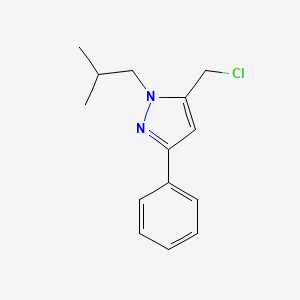

5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C14H17ClN2 and carries the systematic International Union of Pure and Applied Chemistry name 5-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole. The compound is characterized by a five-membered heterocyclic ring structure containing three carbon atoms and two adjacent nitrogen atoms, which defines its classification as a pyrazole derivative. The molecular architecture features several distinct structural elements that contribute to its chemical identity and reactivity patterns.

The structural composition includes a pyrazole ring as the central scaffold, with substituents positioned at specific ring positions that significantly influence the compound's properties. The chloromethyl group at the 5-position enhances the molecule's reactivity, making it particularly valuable for further chemical transformations and synthetic applications. The isobutyl substituent at the 1-position contributes to the compound's lipophilicity and steric properties, while the phenyl group at the 3-position provides aromatic character and potential for additional intermolecular interactions.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H17ClN2 |

| Systematic Name | 5-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole |

| Ring System | Five-membered pyrazole |

| Substituent Pattern | 1-isobutyl-3-phenyl-5-chloromethyl |

| Heteroatom Content | Two nitrogen atoms (adjacent positions) |

The nomenclature system for this compound follows established conventions for pyrazole derivatives, where the numbering begins from one of the nitrogen atoms and proceeds around the ring. The positioning of substituents is critical for understanding both the chemical behavior and potential applications of the molecule. The presence of the chloromethyl group specifically at the 5-position creates unique opportunities for nucleophilic substitution reactions and other synthetic transformations.

Historical Development of Pyrazole Derivatives

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives in humans and coined the term "pyrazole" for this class of compounds. Knorr's initial investigations were aimed at synthesizing quinoline derivatives with antipyretic activity, but he accidentally obtained antipyrine, which exhibited analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated significant interest in pyrazole chemistry and established the foundation for subsequent research in this field.

The historical progression of pyrazole research expanded significantly following Hans von Pechmann's classical synthesis method developed in 1898, which involved the reaction of acetylene with diazomethane to produce pyrazole. This methodological advancement provided researchers with reliable synthetic routes to access pyrazole compounds and their derivatives. The establishment of these fundamental synthetic approaches enabled the systematic exploration of structure-activity relationships within the pyrazole family.

The evolution of pyrazole chemistry continued throughout the twentieth century, with researchers developing increasingly sophisticated synthetic methodologies and discovering new applications for these compounds. The reaction of hydrazines with 1,3-diketones became recognized as a general approach for pyrazole synthesis, providing access to a wide variety of substituted derivatives. These synthetic developments laid the groundwork for the creation of complex pyrazole derivatives like this compound, which incorporates multiple functional groups and represents the sophistication achieved in modern pyrazole chemistry.

Natural pyrazole compounds remained elusive for many decades, as these compounds were not known to occur naturally. The first natural pyrazole derivative, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a significant milestone in the field. This discovery demonstrated that pyrazole structures could indeed be found in nature, although they remained relatively rare compared to other heterocyclic systems.

Significance in Heterocyclic Chemistry

Pyrazole derivatives, including this compound, occupy a prominent position in heterocyclic chemistry due to their exceptional versatility and broad range of applications. These compounds represent a class of nitrogen-containing heterocycles that have demonstrated remarkable utility across multiple scientific disciplines, particularly in medicinal chemistry, agricultural chemistry, and materials science.

The structural characteristics of pyrazoles make them particularly valuable as building blocks in organic synthesis. The five-membered ring system containing two adjacent nitrogen atoms provides multiple sites for functionalization and chemical modification. The amphoteric nature of pyrazoles, exhibiting both acidic and basic properties due to the presence of different nitrogen environments, contributes to their versatility in chemical reactions. The pyrrole-like nitrogen can donate protons, while the pyridine-like nitrogen can readily accept protons, creating opportunities for diverse chemical transformations.

The biological activity profiles associated with pyrazole derivatives have established them as privileged scaffolds in drug discovery and development. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anticancer, anti-tuberculosis, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, anthelmintic, antioxidant, and herbicidal properties. The pyrazole nucleus appears in numerous approved pharmaceutical agents, with the number of drugs containing pyrazole structures increasing significantly over the past decade.

Table 2: Applications of Pyrazole Derivatives in Various Fields

| Application Area | Examples of Use | Key Properties Exploited |

|---|---|---|

| Medicinal Chemistry | Drug development, enzyme inhibition | Bioactivity, selectivity |

| Agricultural Chemistry | Fungicides, insecticides, herbicides | Biological activity, stability |

| Organic Synthesis | Building blocks, intermediates | Reactivity, functionalization sites |

| Materials Science | Ligands, catalysts | Coordination properties |

The synthetic accessibility of pyrazole derivatives through well-established methodologies has facilitated extensive structure-activity relationship studies. Researchers can systematically modify substituent patterns to optimize desired properties, whether for biological activity, synthetic utility, or materials applications. The chloromethyl substituent in this compound exemplifies this principle, as it provides a reactive handle for further synthetic elaboration while potentially modulating the compound's biological and chemical properties.

The significance of pyrazole derivatives in heterocyclic chemistry extends beyond their immediate applications to their role as models for understanding fundamental principles of heterocyclic reactivity and stability. The electronic properties of the pyrazole ring system, influenced by the adjacent nitrogen atoms, provide insights into aromatic character, tautomerism, and the effects of heteroatom substitution on molecular behavior. These compounds serve as valuable tools for investigating structure-property relationships and developing new synthetic methodologies applicable to other heterocyclic systems.

Properties

IUPAC Name |

5-(chloromethyl)-1-(2-methylpropyl)-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c1-11(2)10-17-13(9-15)8-14(16-17)12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMZZPUTLGPIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketone with Isobutyl Hydrazine

The initial step involves the cyclocondensation of a β-diketone precursor bearing a phenyl substituent with isobutyl hydrazine. This reaction proceeds under acidic conditions, typically in ethanol with catalytic hydrochloric acid, at reflux temperature. The process yields 1-isobutyl-3-phenyl-1H-pyrazole derivatives substituted at the 5-position with a hydroxymethyl group (i.e., (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | β-Diketone (phenyl-substituted) + isobutyl hydrazine, HCl catalyst, ethanol, reflux | Formation of 1-isobutyl-3-phenyl-5-hydroxymethyl-pyrazole |

Conversion of Hydroxymethyl to Chloromethyl Group

The key transformation to obtain the chloromethyl derivative is the conversion of the hydroxymethyl substituent at the 5-position to a chloromethyl group. This is typically achieved by treatment with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating reagents under controlled conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 2 | (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol + SOCl2 or PCl5, inert atmosphere, mild heating | Formation of this compound |

This halogenation step requires careful temperature control to avoid side reactions or degradation of the pyrazole ring.

Alternative Synthetic Routes and Optimization

While the above two-step method is classical, industrial synthesis may employ optimized continuous flow reactors to improve yield and reproducibility. Continuous flow allows precise control over reaction time, temperature, and reagent stoichiometry, which is critical for sensitive chlorination steps.

Purification of the final product is typically achieved by crystallization or chromatographic methods to ensure high purity suitable for further applications.

Research Findings and Analytical Data

- The cyclocondensation step is reported to proceed with moderate to good yields (50–80%) depending on the purity of starting materials and reaction conditions.

- Chlorination of the hydroxymethyl group to chloromethyl is generally high yielding (>85%) when using thionyl chloride under anhydrous conditions.

- Spectroscopic analysis (NMR, IR, MS) confirms the successful substitution of the hydroxyl group with chlorine, characterized by disappearance of the hydroxyl proton signal and appearance of characteristic chloromethyl signals.

- The chloromethyl derivative exhibits enhanced reactivity for subsequent functionalizations, such as nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phenyl-substituted β-diketone + isobutyl hydrazine | HCl catalyst, ethanol, reflux | (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol | 50–80 | Cyclocondensation forming pyrazole ring |

| 2 | (1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol | SOCl2 or PCl5, inert atmosphere, mild heating | This compound | >85 | Chlorination of hydroxymethyl group |

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as pyrazole-5-carboxylic acids.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, phenyl halides, and chloromethylating agents are employed under specific conditions to achieve the desired substitution.

Major Products Formed:

Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

Anticancer Applications

Pyrazole derivatives, including 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole, have shown promising anticancer properties across various studies. These compounds often act by inhibiting specific cancer cell lines and pathways.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, a study reported that certain pyrazole compounds achieved IC50 values as low as 0.28 µM against A549 cells, indicating potent anticancer activity .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in tumor growth. For example, some derivatives have been shown to inhibit Aurora A/B kinases, which are critical for cell cycle regulation .

Anti-inflammatory Properties

In addition to their anticancer potential, pyrazole derivatives are also being investigated for their anti-inflammatory properties.

Research Insights

- Inflammation Models : Studies have demonstrated that certain pyrazole compounds can reduce inflammation markers in vitro and in vivo. For instance, compounds similar to this compound have been evaluated for their ability to inhibit inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .

Agrochemical Applications

The utility of pyrazole derivatives extends into agricultural science, where they are explored as potential agrochemicals.

Agrochemical Efficacy

- Herbicidal Activity : Some pyrazole compounds have been identified as effective herbicides, demonstrating the ability to inhibit weed growth without adversely affecting crop yields. The structure of these compounds allows them to interact with plant growth regulators .

Data Summary Table

| Application Type | Key Findings | Example Compounds | IC50 Values |

|---|---|---|---|

| Anticancer | Significant cytotoxicity against MCF7, A549 | This compound | 0.28 µM (A549) |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | Various pyrazole derivatives | Not specified |

| Agrochemical | Effective herbicides | Pyrazole analogs | Not specified |

Mechanism of Action

The mechanism by which 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole exerts its effects depends on its specific biological target. For example, in the case of anti-inflammatory activity, the compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The molecular pathways involved may include the modulation of signaling cascades such as the NF-κB pathway.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole with structurally related pyrazole derivatives:

Key Observations :

- Reactivity : The chloromethyl group in the target compound offers higher reactivity compared to trifluoromethyl (in ) or fluorophenyl (in ) substituents, enabling facile derivatization .

- Electronic Effects : Trifluoromethyl and chlorophenyl groups (in ) introduce strong electron-withdrawing effects, altering binding affinities compared to the electron-neutral isobutyl group in the target compound .

Biological Activity

5-(Chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound can be synthesized through a multi-step reaction involving the chloromethylation of a suitable precursor followed by isobutyl and phenyl substitutions. The synthetic route generally involves:

-

Starting Materials :

- 1H-pyrazole derivative

- Chloromethyl reagent

- Isobutyl and phenyl groups

-

Reactions :

- Chloromethylation to introduce the chloromethyl group.

- Nucleophilic substitution to attach the isobutyl and phenyl moieties.

-

Characterization :

- The compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activity

The biological activities of this compound are primarily associated with its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer effects across various cancer cell lines. For instance:

- In vitro Studies : The compound has shown antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism may involve the inhibition of key signaling pathways related to cell proliferation and survival, although specific pathways for this compound require further elucidation.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. For example:

- In vivo Studies : The compound was evaluated in carrageenan-induced paw edema models, demonstrating significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Strains : Tests against E. coli, S. aureus, and Pseudomonas aeruginosa showed promising results, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy :

- Case Study on Anti-inflammatory Effects :

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-1-isobutyl-3-phenyl-1H-pyrazole, and how can purity be maximized?

The synthesis of pyrazole derivatives often involves multi-step reactions, including nucleophilic substitution and cyclization. For example, analogous compounds like 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde are synthesized via reactions between halogenated intermediates and formaldehyde under alkaline conditions . To maximize purity, column chromatography and recrystallization in polar solvents (e.g., ethanol or acetonitrile) are recommended. Purity validation via HPLC or NMR is critical, as impurities in chloromethyl groups can affect downstream reactivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

X-ray crystallography is the gold standard for resolving regiochemical ambiguities. For instance, 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives were characterized using SHELX-refined diffraction data to confirm substituent positions . Alternative methods include NOESY NMR for spatial proximity analysis and IR spectroscopy to verify functional groups like the chloromethyl moiety .

Q. What solvent systems are suitable for stabilizing this compound during storage?

Chloromethyl groups are prone to hydrolysis. Stabilization requires anhydrous solvents such as dichloromethane or dimethyl sulfoxide (DMSO) under inert atmospheres (N₂/Ar). Storage at –20°C in amber vials minimizes photodegradation. Analogous compounds (e.g., 5-(4-chlorophenyl)pyrazoles) showed <5% degradation over six months under these conditions .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl moiety acts as an electrophilic center, enabling SN2 reactions with amines, thiols, or alkoxides. For example, in pyrazole derivatives, substitution at this position has been used to generate prodrugs or conjugates. Kinetic studies on similar compounds show reaction rates depend on solvent polarity (e.g., DMF accelerates substitution) and steric hindrance from the isobutyl group . Computational modeling (DFT) can predict reactivity by analyzing charge distribution and transition states .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives with chloromethyl substituents?

Discrepancies in bioactivity often arise from impurities or assay variability. For example, COX inhibition assays for phenylbutazone analogs require strict control of enantiomeric purity and solvent residuals . Reproducibility can be improved by:

- Standardizing assay protocols (e.g., fixed concentrations of DMSO).

- Cross-validating results with orthogonal methods (e.g., enzyme-linked immunosorbent assays vs. fluorometric assays).

- Reporting detailed synthetic pathways and purity metrics .

Q. How can molecular docking studies predict the binding affinity of this compound to targets like cyclooxygenase (COX) or carbonic anhydrase?

Docking workflows for pyrazole derivatives typically involve:

- Preparing the ligand (e.g., optimizing protonation states using tools like MarvinSketch).

- Selecting high-resolution crystal structures (e.g., COX-2 PDB: 1PXX).

- Using AutoDock Vina or Schrödinger Suite for binding pose prediction.

For example, 5-(4-chlorophenyl)pyrazoles showed strong binding to COX-2 (ΔG = –9.2 kcal/mol) due to hydrophobic interactions with the active site .

Q. What analytical methods are recommended for detecting degradation products of this compound under physiological conditions?

LC-MS/MS is ideal for identifying hydrolytic or oxidative degradation products. For instance, chloromethyl groups may hydrolyze to hydroxymethyl derivatives, detectable via mass shifts (Δm/z = +16). Accelerated stability studies (40°C/75% RH for 3 months) combined with HRMS can map degradation pathways .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step of pyrazole synthesis?

Low yields often result from competing side reactions. Strategies include:

- Optimizing temperature (e.g., 80–100°C for Knorr-type cyclizations).

- Using catalysts like p-toluenesulfonic acid (PTSA) or ionic liquids to enhance regioselectivity.

- Employing microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .

Q. What computational tools are effective for analyzing the electronic effects of substituents on pyrazole core reactivity?

DFT calculations (Gaussian 16) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, electron-withdrawing groups (e.g., –CF₃) lower HOMO energy, reducing oxidation susceptibility .

Q. How can researchers validate the biological relevance of in vitro activity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.